(1,2-Dimethylazetidin-2-yl)methanol hydrochloride
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Overview
Description
“(1,2-Dimethylazetidin-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
“(1,2-Dimethylazetidin-2-yl)methanol hydrochloride” has physical and chemical properties that can be determined by its molecular formula, C6H14ClNO . Specific properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
- Researchers have investigated the anticancer potential of (1,2-Dimethylazetidin-2-yl)methanol hydrochloride . In particular, studies using MCF-7 cell lines have explored its effects on cancer cells . Further investigations could elucidate its mechanism of action and potential therapeutic applications.
- As a high-quality reference standard, (1,2-Dimethylazetidin-2-yl)methanol hydrochloride serves as a benchmark for accurate results in pharmaceutical testing . Its purity, stability, and characterization are critical for ensuring reliable analyses.
Anticancer Properties
Pharmaceutical Testing Reference Standard
Future Directions
properties
IUPAC Name |
(1,2-dimethylazetidin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8)3-4-7(6)2;/h8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRNEVUYAFHVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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